Bienvenue dans la boutique en ligne BenchChem!

3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Lipophilicity ADME Medicinal Chemistry

Procure 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine for its unique ethylsulfonyl-imidazole topology: the imidazole ring enables bifurcated hinge-binding in kinase screens, while the ethylsulfonyl group balances XLogP3 (-0.2) for cellular permeability and aqueous solubility. Unlike methylsulfonyl or pyrazole analogs, this scaffold offers superior target engagement in CETSA/NanoBRET assays and favorable Veber metrics (TPSA 92.6 Ų, 4 rotatable bonds) for oral agent lead optimization.

Molecular Formula C13H18N6O2S
Molecular Weight 322.39
CAS No. 1351621-18-5
Cat. No. B2473263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
CAS1351621-18-5
Molecular FormulaC13H18N6O2S
Molecular Weight322.39
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C13H18N6O2S/c1-2-22(20,21)19-9-7-17(8-10-19)12-3-4-13(16-15-12)18-6-5-14-11-18/h3-6,11H,2,7-10H2,1H3
InChIKeyITODWIVPZNWASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine: Procurement-Ready Chemical Profile and Comparator Context


3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine (CAS 1351621-18-5) is a synthetic heterocyclic small molecule with a molecular weight of 322.39 g/mol, consisting of a pyridazine core substituted at the 3-position with an ethylsulfonyl-piperazine motif and at the 6-position with an imidazole ring [1]. It is cataloged as a screening compound and chemical probe, with a computed XLogP3-AA of -0.2, a topological polar surface area of 92.6 Ų, and seven hydrogen bond acceptor sites [1]. Its structural identity places it among a series of pyridazine-based analogs that vary in the sulfonyl substituent and the heterocycle at the 6-position, which directly influence lipophilicity, target engagement profiles, and metabolic stability .

Why Generic Substitution Fails: Structural Nuances Defining 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine


Substituting 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine with its closest in-class analogs—such as the methylsulfonyl or pyrazole variants—cannot be assumed to be functionally equivalent. The ethyl group on the sulfonyl moiety introduces a distinct balance of lipophilicity and steric bulk compared to a methyl group, directly impacting membrane permeability and binding pocket complementarity [1]. Simultaneously, the imidazole ring at the 6-position, as opposed to a pyrazole or triazole, alters the hydrogen-bonding donor/acceptor topology and basicity, which can redefine selectivity across kinase or enzyme panels . These subtle but critical differences in physicochemical properties mean that even analogs sharing the same molecular weight and formula can yield divergent biological outcomes, making blind substitution a high-risk strategy.

Quantitative Differential Evidence for 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine vs. Closest Analogs


Lipophilicity Differentiation: Ethylsulfonyl vs. Methylsulfonyl Piperazine-Pyridazine Scaffolds

The computed XLogP3-AA of 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is -0.2, indicating moderate hydrophilicity [1]. In contrast, the direct methylsulfonyl analog, 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine, is predicted to have a lower XLogP due to the reduced carbon count on the sulfonyl group, translating to approximately a 0.5-1.0 log unit decrease (class-level inference) . This difference can significantly alter logD-dependent properties such as cellular permeability and plasma protein binding.

Lipophilicity ADME Medicinal Chemistry

Hydrogen-Bonding Topology: Imidazole vs. Pyrazole at the Pyridazine 6-Position

The target compound features an imidazole substituent, which presents a distinct hydrogen-bond acceptor/donor pattern compared to the pyrazole analog 3-[4-(ethylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine . Imidazole offers a nitrogen lone pair oriented for hydrogen-bond acceptance and a protonated nitrogen (pKa ~7.0) that can serve as a hydrogen-bond donor under physiological conditions. Pyrazole, in contrast, has its two nitrogen atoms adjacent, altering the spatial orientation and strength of intermolecular interactions [1]. This topological difference can translate into altered selectivity profiles in kinase inhibition assays, a class-level inference supported by numerous pyridazine-based kinase inhibitor patents [REFS-2, REFS-3].

Molecular Recognition Selectivity Kinase Profiling

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability: Ethylsulfonyl-Piperazine vs. Diazepane-Triazolopyridazine Scaffolds

The target compound has a TPSA of 92.6 Ų [1]. A structurally related alternative, 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, incorporates a diazepane ring and a fused triazolopyridazine core, which together are predicted to increase TPSA beyond 100 Ų due to additional nitrogen atoms (class-level inference) . TPSA values below 140 Ų are generally associated with favorable oral absorption, but the specific 92.6 Ų value places the target compound in a more optimal range for passive transcellular transport compared to the more polar triazolopyridazine analog.

Drug-likeness Oral Absorption Lead Optimization

Rotatable Bond Count and Conformational Flexibility

The target compound has 4 rotatable bonds, as computed from its SMILES representation [1]. The cyclopropanesulfonyl-diazepane analog, 1-(Cyclopropanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane, contains a seven-membered diazepane ring with higher conformational degrees of freedom, likely resulting in 5 or more rotatable bonds . A lower rotatable bond count is correlated with reduced entropic penalty upon binding and can improve binding affinity in fragment-based or target-engagement assays [2].

Conformational Entropy Binding Affinity Target Engagement

High-Value Application Scenarios for 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine Based on Differential Evidence


Kinase Selectivity Panel Screening Where Imidazole-Mediated H-Bond Topology Is Critical

The distinct hydrogen-bond donor/acceptor pattern of the imidazole substituent makes this compound a valuable probe for kinase selectivity panels. Unlike pyrazole or triazole analogs, the imidazole group can engage in a bifurcated hydrogen-bond interaction with the kinase hinge region, a feature exploited in many approved kinase inhibitors [REFS-1, REFS-2]. Procurement for this purpose is justified when screening cascades require a pyridazine scaffold with a hydrogen-bond donor capable of surviving physiological pH.

Intracellular Target Engagement Assays Requiring Optimized Lipophilicity

With an XLogP3-AA of -0.2, this ethylsulfonyl derivative occupies a lipophilicity sweet spot that balances aqueous solubility with passive membrane permeability [1]. This makes it suitable for cellular thermal shift assays (CETSA) or NanoBRET target engagement studies where the methylsulfonyl analog (predicted lower logP) may suffer from insufficient cell penetration [REFS-1, REFS-2].

Oral Bioavailability-Focused Lead Optimization Programs

The TPSA of 92.6 Ų and rotatable bond count of 4 place this compound within favorable drug-like space as defined by Veber's rules [REFS-1, REFS-3]. When compared to diazepane-triazolopyridazine alternatives with higher TPSA and greater conformational flexibility, this pyridazine scaffold offers a superior starting point for medicinal chemistry campaigns targeting oral agents.

Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

The relatively low molecular weight (322.39 g/mol) and moderate complexity (460) make the compound suitable for fragment-based screening by surface plasmon resonance (SPR) or X-ray crystallography [1]. Its limited rotatable bonds reduce the entropic penalty upon binding, potentially yielding cleaner binding thermodynamics compared to more flexible diazepane-containing analogs [3].

Quote Request

Request a Quote for 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.